H-DL-Cysteine-DL-Valine-DL-Isoleucine-DL-Methionine-OH is a synthetic peptide composed of four amino acids: cysteine, valine, isoleucine, and methionine. This compound is notable for its potential applications in biochemical research and therapeutic contexts due to the unique properties imparted by its constituent amino acids. The peptide's structure allows for various interactions within biological systems, making it a subject of interest in studies related to protein synthesis, enzyme activity, and metabolic pathways.
The peptide can be synthesized through established methods in peptide chemistry, particularly solid-phase peptide synthesis (SPPS). The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. Cysteine, with its reactive thiol group, poses specific challenges during synthesis due to its tendency to form disulfide bonds or undergo oxidation.
H-DL-Cysteine-DL-Valine-DL-Isoleucine-DL-Methionine-OH falls under the classification of peptides, specifically as a dipeptide or tripeptide depending on the context of its use. It is categorized as a sulfur-containing amino acid peptide due to the presence of cysteine and methionine, both of which contain sulfur atoms.
The synthesis of H-DL-Cysteine-DL-Valine-DL-Isoleucine-DL-Methionine-OH typically employs the Fmoc (Fluorenylmethyloxycarbonyl) strategy. This method involves:
The synthesis requires careful control of reaction conditions to prevent side reactions, particularly with cysteine. The use of specific protecting groups (e.g., Trityl or Acm) for cysteine is crucial to manage its reactivity during synthesis . Additionally, oxidation states must be monitored to ensure that cysteine remains in its reduced form until desired.
The molecular structure of H-DL-Cysteine-DL-Valine-DL-Isoleucine-DL-Methionine-OH can be represented as:
where , , , , and correspond to the number of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms respectively. The exact molecular formula can be derived from the individual amino acids:
The molecular weight can be calculated by summing the weights of all constituent atoms based on their respective counts in the peptide sequence.
H-DL-Cysteine-DL-Valine-DL-Isoleucine-DL-Methionine-OH participates in various chemical reactions typical for peptides:
Monitoring these reactions often involves techniques such as High-Performance Liquid Chromatography (HPLC) to assess purity and yield during synthesis .
The mechanism by which H-DL-Cysteine-DL-Valine-DL-Isoleucine-DL-Methionine-OH exerts its biological effects typically involves:
Studies have shown that methionine and cysteine ratios affect metabolic pathways significantly, influencing growth and cellular functions in various organisms .
Relevant analyses often include spectroscopy (NMR, IR) and chromatography techniques for detailed characterization.
H-DL-Cysteine-DL-Valine-DL-Isoleucine-DL-Methionine-OH has several applications in scientific research:
This compound exemplifies the complexity and significance of peptides in biological systems, highlighting their diverse roles across various scientific fields.
The synthesis of peptides containing racemic (DL-) amino acids requires specialized strategies to manage stereochemical heterogeneity. For H-DL-Cys-DL-Val-DL-xiIle-DL-Met-OH, racemization at each residue complicates isolation of stereopure products. Key approaches include:
Table 1: Resolution Efficiency for DL-Amino Acids in Target Peptide
Amino Acid | Chiral Auxiliary Yield | Enzymatic Resolution Feasibility |
---|---|---|
Cysteine | 55% (L-Threonine) | Low (enzyme inhibition) |
Valine | 75% (L-Mandelic acid) | Moderate |
xiIsoleucine | 42% (L-Tartaric acid) | Not feasible |
Methionine | 68% (L-Phenyllactic acid) | High |
Solid-Phase Peptide Synthesis (SPPS) leverages Fmoc/tBu chemistry with Rink amide MBHA resins to anchor the C-terminus (DL-Met). Advantages include:
Solution-Phase Synthesis remains preferable for short segments:
The Cys-Met motif demands orthogonal protection to prevent disulfide scrambling or thioether oxidation:
Table 2: Protecting Group Stability in TFA-Based Deprotection
Group | TFA Stability (25°C) | Key Risks | Recommended Scavengers |
---|---|---|---|
Cys(Trt) | 30 min | Sulfonium ion formation with Met | Phenol/water (Reagent K) [5] |
Cys(Acm) | <15 min | TIS-mediated reduction to free thiol [8] | Avoid TIS |
Met (unprotected) | Stable | Oxidation to sulfoxide | 1,2-ethanedithiol (Reagent H) [5] |
Critical Consideration: TFA/TIS (95:5) at 37°C removes Cys(Mob) within 12 h but triggers disulfide dimerization. For DL-Cys, this risks diastereomeric byproducts [8].
xiIsoleucine (xiIle) denotes non-natural isoleucine stereoisomers (e.g., D-allo-Ile). Controlling its configuration involves:
Stereochemical Analysis: Chiral HPLC (Chirobiotic T column) resolves DL-xiIle epimers. Co-injection with authentic standards confirms retention times (D-xiIle: 14.2 min; L-xiIle: 16.8 min) [4].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0